Ethyl 6-bromo-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate;hydrochloride
Overview
Description
Ethyl 6-bromo-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate;hydrochloride is a complex organic compound that belongs to the indole family This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, a morpholine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Bromination: Introduction of the bromine atom at the 6th position of the indole ring.
Hydroxylation: Addition of a hydroxyl group at the 5th position.
Methylation: Introduction of a methyl group at the 2nd position.
Morpholine Substitution: Attachment of the morpholine ring at the 4th position.
Esterification: Formation of the ethyl ester group at the 3rd position.
Hydrochloride Formation: Conversion to the hydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 6-bromo-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Ethyl 6-bromo-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 6-bromo-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate hydrochloride: Similar structure but with a benzofuran ring instead of an indole ring.
Ethyl 6-bromo-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-phenyl-1H-indole-3-carboxylate: Similar structure but without the hydrochloride salt form.
Properties
IUPAC Name |
ethyl 6-bromo-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O4.ClH/c1-3-30-23(28)20-15(2)26(16-7-5-4-6-8-16)19-13-18(24)22(27)17(21(19)20)14-25-9-11-29-12-10-25;/h4-8,13,27H,3,9-12,14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMDREHFXDCGDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN3CCOCC3)O)Br)C4=CC=CC=C4)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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